5-bromo-7-nitro-1H-indazole
Overview
Description
5-bromo-7-nitro-1H-indazole is a chemical compound with the CAS Number: 316810-82-9 . It has a molecular weight of 242.03 .
Synthesis Analysis
A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Molecular Structure Analysis
The molecular structure of 5-bromo-7-nitro-1H-indazole consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Chemical Reactions Analysis
The chemical reactions of 5-bromo-7-nitro-1H-indazole involve a cyclization step . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way .
Physical And Chemical Properties Analysis
5-bromo-7-nitro-1H-indazole is a solid at room temperature . It has a molecular weight of 242.03 .
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
5-bromo-7-nitro-1H-indazole: has been explored for its potential as a core structure in anticancer drugs. Its ability to interact with various biological targets makes it a valuable scaffold in the design of novel chemotherapeutic agents. Researchers have synthesized derivatives of this compound and evaluated their efficacy against different cancer cell lines, showing promising antiproliferative activities .
Organic Synthesis: Building Blocks
In organic synthesis, 5-bromo-7-nitro-1H-indazole serves as a versatile building block. It can undergo various chemical reactions to form new bonds, creating a wide array of indazole derivatives. These derivatives are then used to develop more complex molecules for further research applications .
Drug Development: COX-2 Inhibitors
The compound’s role in drug development is significant, particularly as a precursor for the synthesis of selective COX-2 inhibitors. These inhibitors are important in the treatment of inflammation and pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Pharmacological Research: Enzyme Inhibition
Pharmacological studies have utilized 5-bromo-7-nitro-1H-indazole to develop enzyme inhibitors. By modifying the indazole nucleus, researchers can create inhibitors that are selective for specific enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .
Biochemistry: Protein Interaction Studies
In biochemistry, this compound is used to study protein interactions. The bromo and nitro groups on the indazole ring can be modified to attach fluorescent tags or other markers, aiding in the visualization and analysis of protein dynamics within cells .
Industrial Applications: Material Science
While not directly used in material science, the chemical properties of 5-bromo-7-nitro-1H-indazole make it a candidate for creating organic compounds that could be used in electronic materials. Its structural motif could potentially be incorporated into conductive polymers or organic semiconductors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Bromo-7-nitro-1H-indazole, like other indazole derivatives, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes .
Mode of Action
It is believed to interact with its targets, such as nos, and modulate their activity . This modulation can result in changes in the production of NO, thereby affecting various cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by 5-bromo-7-nitro-1H-indazole is the nitric oxide synthase pathway . By modulating the activity of NOS, this compound can influence the production of NO, which plays a crucial role in various cellular functions, including neurotransmission, immune defense, and regulation of cell death .
Result of Action
The molecular and cellular effects of 5-bromo-7-nitro-1H-indazole’s action are largely dependent on its modulation of NOS activity and subsequent changes in NO production . By influencing NO levels, this compound can affect a wide range of cellular processes, potentially leading to various physiological effects .
properties
IUPAC Name |
5-bromo-7-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVVAXTJXNHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363242 | |
Record name | 5-bromo-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-nitro-1H-indazole | |
CAS RN |
316810-82-9 | |
Record name | 5-Bromo-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316810-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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